Didansylcadaverine
Overview
Description
Synthesis Analysis
The synthesis of Didansylcadaverine and related compounds involves several chemical techniques. For instance, the preparation of N,N-Didansyl-4,13-diaza-18-crown-6, a related macrocycle, is characterized by the sensitivity of its dansyl sidearms' fluorescence emission to the environment. This property has been utilized to probe the interior of a phospholipid bilayer, although challenges in binding strength and membrane transport were noted, shedding light on the complexities of synthesizing Didansylcadaverine-related compounds (Meadows et al., 1999).
Molecular Structure Analysis
The molecular structure of Didansylcadaverine and its analogs is crucial for understanding their chemical behavior. The solid-state structure of N,N-Didansyl-4,13-diaza-18-crown-6, for example, provides insights into the poor binding capabilities of this compound class, highlighting the significance of molecular structure in their synthesis and application potential (Meadows et al., 1999).
Chemical Reactions and Properties
Didansylcadaverine undergoes various chemical reactions, revealing its versatile chemical properties. Studies on improving the specificity against bacterial thymidylate synthases through N-dansyl modulation of didansyltyrosine demonstrate the compound's potential in synthesizing inhibitors with high specificity. Such research shows the chemical reactivity and potential application of Didansylcadaverine derivatives in medicinal chemistry (Tondi et al., 2005).
Physical Properties Analysis
The physical properties of Didansylcadaverine-related compounds, such as fluorescence sensitivity and environment-dependent emission characteristics, are essential for their application in probing biological environments. The analysis of these properties provides insights into the interactions between these compounds and their surroundings, offering valuable information for their use in scientific research (Meadows et al., 1999).
Chemical Properties Analysis
The chemical properties of Didansylcadaverine, such as its reactivity, binding capabilities, and sensitivity to environmental changes, are central to its utility in research and applications. The study on N,N-Didansyl-4,13-diaza-18-crown-6 illustrates the compound's low cation binding strength and its ineffectiveness in Na+ transport through membranes, indicating the complex interplay of structural and chemical properties that influence the functionality of Didansylcadaverine derivatives (Meadows et al., 1999).
Scientific Research Applications
Inhibition of Hormone Internalization
Didansylcadaverine has been found to inhibit the internalization of hormones like epidermal growth factor (EGF) in cells. For instance, Haigler et al. (1980) demonstrated that dansylcadaverine could inhibit the internalization of EGF in BALB 3T3 cells, resulting in the majority of the cell-bound hormone remaining on the cell surface. This suggests a potential role for didansylcadaverine in modulating hormone-receptor interactions and cellular uptake processes (Haigler et al., 1980).
Impact on Insulin Action in Hepatocytes
Didansylcadaverine has been studied for its effects on insulin action in isolated rat hepatocytes. Peavy et al. (1984) found that it blocked certain actions of insulin, like the inhibitory effect on hepatic protein degradation and stimulation of alanine uptake, without affecting others. This selective impact implies that didansylcadaverine can influence insulin processing and post-receptor events in hepatocytes, which could have implications for understanding insulin resistance and diabetes treatment (Peavy et al., 1984).
Interaction with Cellular Enzymes
The interaction of didansylcadaverine with cellular enzymes has been of interest. Sundan et al. (1983) discovered that didansylcadaverine prevents the calmodulin-dependent stimulation of cyclic nucleotide phosphodiesterase, an enzyme involved in signal transduction. This finding highlights the potential of didansylcadaverine to modulate cellular signaling pathways (Sundan et al., 1983).
Role in Transamidating Activities
The dansyl hapten in dansylcadaverine has been used in studies to measure the incorporation of monoamines into proteins by transamidating enzymes like factor XIIIa and transglutaminases. Velasco et al. (1988) utilized an ELISA procedure to study this, showing a potential application of didansylcadaverine in enzyme activity assays and protein modification research (Velasco et al., 1988).
Modulation of Phospholipid Metabolism
Didansylcadaverine has been shown to perturb phospholipid metabolism in various cells, including rabbit neutrophils. Mato et al. (1983) found that it affects processes like phosphatidylcholine synthesis and chemotaxis, indicating its potential utility in studying cell membrane dynamics and signaling (Mato et al., 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(dimethylamino)-N-[5-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentyl]naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4S2/c1-32(2)26-16-8-14-24-22(26)12-10-18-28(24)38(34,35)30-20-6-5-7-21-31-39(36,37)29-19-11-13-23-25(29)15-9-17-27(23)33(3)4/h8-19,30-31H,5-7,20-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJKPOZTSFSPTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204094 | |
Record name | Didansylcadaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didansylcadaverine | |
CAS RN |
55521-24-9 | |
Record name | Didansylcadaverine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055521249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didansylcadaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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